Surfactin

概要

説明

Surfactin is a cyclic lipopeptide produced by various strains of the bacterium Bacillus subtilis. It is renowned for its potent surfactant properties, which allow it to reduce surface tension significantly. This compound exhibits a wide range of biological activities, including antibacterial, antiviral, antifungal, and hemolytic effects . Its amphiphilic nature enables it to interact with both hydrophilic and hydrophobic environments, making it a versatile compound in various applications.

準備方法

Synthetic Routes and Reaction Conditions

Surfactin is primarily produced through microbial fermentation. The bacterium Bacillus subtilis is cultured in a nutrient-rich medium, where it synthesizes this compound as a secondary metabolite. The fermentation process involves the use of specific carbon and nitrogen sources, such as molasses and soybean meal, respectively . The optimal fermentation conditions include a temperature of approximately 42.9°C, a pH of 5.0, and an incubation period of around 42.8 hours .

Industrial Production Methods

Industrial production of this compound involves optimizing the fermentation conditions to maximize yield and reduce production costs. Techniques such as the use of agro-industrial wastes, like potato peel waste and frying oil waste, have been explored to produce this compound economically . Additionally, genetic engineering and synthetic biology approaches are employed to enhance the biosynthetic pathways and increase this compound production .

化学反応の分析

Chemical Modifications of Surfactin

This compound can undergo various chemical modifications, which can alter its properties . These modifications include:

- Esterification: Esterification reactions can produce this compound derivatives with altered properties. These reactions, often catalyzed by HCl, can form mono- and di-esters .

- Hydrolysis: Hydrolysis can open the lactone ring, but this reduces surface activity compared to the cyclic form .

- Other Modifications: Alkaline treatment, amidation, and genetic engineering can also modify this compound .

Influence of Surfactants on Reaction Rate

Surfactants such as this compound can interact with substrates and affect the rates of chemical reactions . The effects can be attributed to electrostatic and hydrophobic interactions between the surfactant and the reactants . Surfactants can either increase or decrease the reaction rate or change the reaction yield .

- Micelle Formation: Surfactants can form micelles in aqueous solutions, which can encapsulate other compounds and substrates .

- Reaction Types Affected: Surfactants influence various reaction types, including Diels-Alder, redox, photochemical, decomposition, enzymatic, isomerization, ligand exchange, radical, and nucleophilic reactions .

Molecular Mechanisms of this compound Action

This compound's mechanisms of action include :

- Cation-carrier effect: this compound can transport monovalent and divalent cations across organic barriers. The aspartate and glutamate residues can stabilize divalent cations .

- Pore-forming effect: this compound can form ion channels in cell membranes by self-association .

- Detergent effect: this compound can insert its fatty acid chain into the phospholipid layer of cell membranes, disrupting the membrane and increasing its permeability .

Surface Tension Reduction

This compound is a highly effective surfactant, capable of reducing the surface tension of water from 72 mN/m to 27 mN/m at concentrations as low as 20 μM . It achieves this by occupying the space between water molecules and weakening the attractive forces between them .

科学的研究の応用

Surfactin has a wide range of scientific research applications across various fields:

作用機序

Surfactin exerts its effects through multiple mechanisms:

Membrane Disruption: This compound interacts with microbial cell membranes, causing disintegration or osmotic pressure imbalance.

Protein Synthesis Inhibition: It inhibits the synthesis of proteins in pathogenic bacteria, preventing cell reproduction.

Enzyme Activity Inhibition: This compound affects the activity of enzymes in pathogenic bacteria, disrupting normal cell metabolism.

類似化合物との比較

Surfactin is compared with other lipopeptides such as fengycin, iturin, and bacillomycin. While all these compounds exhibit antimicrobial properties, this compound is unique due to its strong surfactant activity and broad-spectrum biological effects . Fengycin, for instance, is more effective against fungal pathogens, whereas iturin and bacillomycin have stronger antibacterial properties .

List of Similar Compounds

- Fengycin

- Iturin

- Bacillomycin

This compound’s versatility and potent biological activities make it a valuable compound in various scientific and industrial applications.

生物活性

Surfactin, a lipopeptide produced by various strains of Bacillus, is renowned for its diverse biological activities. This article delves into its antimicrobial, antiviral, anticancer, and wound healing properties, supported by case studies and research findings.

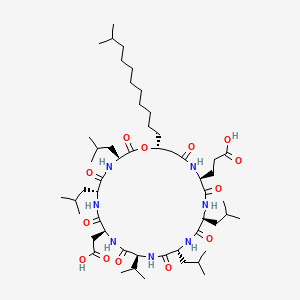

Chemical Structure and Properties

This compound is characterized by its unique amphiphilic structure, which facilitates interaction with lipid membranes. Its critical micelle concentration (CMC) is approximately 15 mg/L, enabling it to disrupt microbial membranes effectively . The biosynthesis of this compound involves non-ribosomal peptide synthetases (NRPS), with the sfp gene playing a crucial role in its production .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. However, its effectiveness can vary significantly depending on the context:

- Bacterial Inhibition : this compound has shown relatively low antimicrobial activity against Bacillus subtilis and Escherichia coli without synergistic metabolites. For instance, treatments with 100 g/L of this compound resulted in only a 33% growth reduction in E. coli .

- Synergistic Effects : When combined with other compounds, this compound's antimicrobial activity can be enhanced. For example, studies indicate that this compound enhances the efficacy of oil-degrading bacteria more effectively than traditional chemical surfactants .

Antiviral Properties

Recent studies have highlighted this compound's potential in veterinary medicine:

- Porcine Epidemic Diarrhea Virus (PEDV) : this compound demonstrated notable antiviral activity against PEDV in swine, suggesting its application in animal health management .

- Immune Response Enhancement : In models of colitis, this compound treatment improved intestinal barrier integrity and reduced inflammation by enhancing mucosal immune function .

Anticancer Activity

This compound's anticancer properties have been investigated in various cancer models:

- Mechanism of Action : It inhibits the activation of nuclear factor-κB (NF-κB) and matrix metalloproteinase-9 (MMP9), both critical for cancer cell invasion and metastasis. This inhibition disrupts the extracellular matrix, preventing tumor progression .

- Cancer Types : Studies have shown this compound's effectiveness against breast, colon, cervical, and hepatocellular cancers .

Wound Healing Properties

This compound has demonstrated significant wound healing capabilities:

- Healing Efficacy : In murine models, this compound applied in gel form significantly improved wound healing times compared to controls. Optimal results were observed at concentrations of 15 mg/mL, leading to complete re-epithelialization without hypertrophic scarring .

- Mechanistic Insights : The application of this compound gel resulted in decreased inflammation and enhanced neovascularization in the wound area .

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens | Low activity alone; enhanced with synergistic agents |

| Antiviral | Effective against viruses like PEDV | Enhances immune response; potential for broader applications |

| Anticancer | Inhibits cancer cell invasion and metastasis | Affects NF-κB activation; effective against multiple cancer types |

| Wound Healing | Promotes rapid healing and tissue regeneration | Significant improvement in healing time; optimal concentration at 15 mg/mL |

Case Studies

- Skin Irritability and Toxicity Tests : this compound was tested for safety as a cosmetic ingredient, confirming low toxicity levels while promoting skin healing .

- Colitis Model : In a study involving DSS-induced colitis in mice, this compound treatment improved intestinal barrier function and reduced inflammatory markers significantly compared to untreated controls .

特性

IUPAC Name |

3-[9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGWOFRZMQRKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H93N7O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24730-31-2 | |

| Record name | Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。